molecular formula C15H9F3N2O3S2 B13565619 2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid

2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid

Cat. No.: B13565619
M. Wt: 386.4 g/mol
InChI Key: YTCBBUJNMXIANV-UHFFFAOYSA-N
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Description

2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is notable for its trifluoromethoxyphenyl group, which imparts unique chemical properties. Heterocyclic compounds like this one are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain groups with others, enabling the synthesis of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may inhibit the function of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is unique due to the combination of its thieno[2,3-d]pyrimidine core and trifluoromethoxyphenyl group. This combination imparts distinct chemical properties and enhances its potential for various applications in scientific research and industry.

Properties

Molecular Formula

C15H9F3N2O3S2

Molecular Weight

386.4 g/mol

IUPAC Name

2-[6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid

InChI

InChI=1S/C15H9F3N2O3S2/c16-15(17,18)23-9-3-1-8(2-4-9)11-5-10-13(24-6-12(21)22)19-7-20-14(10)25-11/h1-5,7H,6H2,(H,21,22)

InChI Key

YTCBBUJNMXIANV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)N=CN=C3SCC(=O)O)OC(F)(F)F

Origin of Product

United States

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